Corylifol B

概要

説明

Corylifol B is a naturally occurring compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound belongs to the class of flavonoids and has been studied for its various pharmacological properties, including antibacterial, antioxidant, and anti-inflammatory effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Corylifol B typically involves the extraction from the seeds of Psoralea corylifolia. The seeds are subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of this compound .

化学反応の分析

Types of Reactions: Corylifol B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its biological activity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with potentially enhanced biological activities .

科学的研究の応用

Medicinal Applications

Corylifol B exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it can inhibit bacterial growth and induce cell death through mechanisms involving oxidative stress and modulation of cellular pathways .

Antibacterial Activity

- Mechanism : this compound disrupts bacterial cell function by targeting specific signaling pathways, including the NLRP3/Caspase3/RIP1 pathway, which is crucial in inflammation and apoptosis.

- Case Study : A study demonstrated that extracts from Psoralea corylifolia, rich in this compound, showed notable antibacterial effects on MRSA strains, suggesting its potential as a lead compound for developing new anti-MRSA drugs .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It suppresses inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in various inflammatory diseases .

Antioxidant Properties

The compound also exhibits antioxidant effects, which may contribute to its protective role against oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Biological Research Applications

This compound is not only significant in medicinal chemistry but also serves as an important tool in biological research:

Cellular Mechanisms

Research has shown that this compound influences cellular signaling pathways, impacting gene expression and cellular metabolism. This makes it a valuable compound for studies focused on understanding cellular responses to stress and inflammation.

Muscle Atrophy Studies

Recent research highlighted the role of this compound in muscle atrophy models. It was found to enhance muscle strength and mass by modulating inflammatory responses and improving mitochondrial function in dexamethasone-treated mice .

Industrial Applications

Beyond its medicinal uses, this compound is explored for industrial applications:

Cosmetics

Due to its antioxidant and anti-inflammatory properties, this compound is being incorporated into cosmetic formulations aimed at skin health. Its potential benefits include anti-aging effects and skin repair mechanisms .

Nutraceuticals

This compound is also being investigated for use in dietary supplements due to its health-promoting properties, including antibacterial, antioxidant, and anti-inflammatory effects .

Summary of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal | Antibacterial against MRSA; anti-inflammatory effects | Inhibits bacterial growth; suppresses inflammatory cytokines |

| Biological Research | Modulates cellular pathways; impacts gene expression | Influences oxidative stress responses; enhances muscle strength |

| Industrial | Used in cosmetics and nutraceuticals | Incorporates health benefits into products; potential for skin health |

作用機序

Corylifol B exerts its effects through various molecular targets and pathways:

Antibacterial Activity: It disrupts bacterial cell membranes and inhibits protein synthesis, leading to bacterial cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation .

類似化合物との比較

Corylifol C: Another flavonoid from with similar antibacterial and antioxidant properties.

Bakuchiol: A meroterpene phenol with potent antibacterial and anti-inflammatory effects.

Isobavachalcone: A chalcone with notable antibacterial activity against methicillin-resistant Staphylococcus aureus

Uniqueness of Corylifol B: this compound stands out due to its specific combination of antibacterial, antioxidant, and anti-inflammatory properties. Its unique molecular structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .

生物活性

Corylifol B is a chalcone derived from Psoralea corylifolia, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly its antibacterial, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogenic bacteria. Research has demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.009 to 0.073 mM, indicating potent antibacterial activity .

Table 1: Antibacterial Efficacy of this compound

The mechanism of action involves disrupting the bacterial cell membrane and wall integrity, leading to increased permeability and subsequent cell lysis . Additionally, this compound affects protein and nucleotide synthesis within bacterial cells, further inhibiting their growth .

2. Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects by modulating various biochemical pathways. It has been shown to inhibit the NLRP3/Caspase3/RIP1 signaling pathway, which is crucial in inflammation and cell death processes. Furthermore, studies indicate that this compound can reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cellular models .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-induced cellular damage. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby preventing oxidative damage to cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

4. Pharmacokinetics

The pharmacokinetic profile of this compound indicates high oral bioavailability and a relatively short elimination half-life of approximately 4 to 5 hours for related compounds from Psoralea corylifolia. Understanding these parameters is crucial for determining effective dosing regimens in potential therapeutic applications.

5. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- In vitro Studies : In laboratory settings, this compound has been shown to induce cell death in bacterial cultures through oxidative stress mechanisms. Additionally, it influences cellular metabolism and gene expression by interacting with various biomolecules at the molecular level.

- Animal Models : In vivo studies have demonstrated that varying dosages of this compound can significantly impact inflammation and muscle atrophy conditions in animal models . For instance, it has been noted to enhance muscle strength and mass in dexamethasone-treated mice by suppressing inflammatory responses .

特性

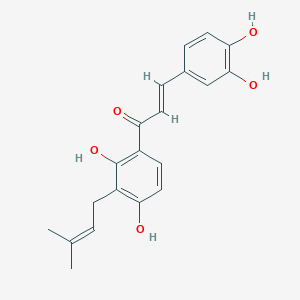

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKWCIVFBIHFTG-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。